molecular formula C21H18O5 B2828657 Prop-2-enyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 896036-63-8

Prop-2-enyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No. B2828657
CAS RN: 896036-63-8
M. Wt: 350.37
InChI Key: MDIXHPMWRCSBON-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate, also known as PMOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PMOP belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Structural Analysis

One study discusses the synthesis and structural properties of related compounds through methods such as click one-pot synthesis, highlighting their crystal structures and density functional theory (DFT) analyses. These compounds exhibit interesting intermolecular interactions and have potential applications in material science and medicinal chemistry due to their structural features (Ahmed et al., 2016).

Enzymatic and Catalytic Applications

Research into the enzymatic resolution of diols for the preparation of optically pure compounds, such as antitussive and central sedative therapeutic agents, highlights the use of specific chemical compounds in facilitating selective reactions that are significant in pharmaceutical synthesis (Bianchi et al., 1992).

Material Science and Polymer Research

A study on azo polymers for reversible optical storage mentions the synthesis of compounds with specific structural groups, aiming at photoinduced birefringence in polymer films. This demonstrates the application of such chemical compounds in developing materials with advanced optical properties, which could have implications for data storage technologies (Meng et al., 1996).

Catalysis and Reaction Mechanisms

Investigations into catalysis and reaction mechanisms have been conducted, such as the study on rhodium(I)-catalyzed reactions of 2-propenyl chloroacetate, which explores the intricacies of chemical reactions facilitated by catalysts. This research can contribute to the understanding of reaction pathways and the development of new synthetic methods in organic chemistry (MiyanoSotaro et al., 1982).

Environmental and Microbial Studies

The anaerobic degradation of propionate by Escherichia coli K12 has been studied to understand the metabolic pathways in microorganisms. This research provides insights into microbial metabolism under anoxic conditions, which has implications for biotechnology and environmental science (Simonte et al., 2017).

properties

IUPAC Name

prop-2-enyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-3-11-24-19(22)13-25-16-9-10-17-14(2)20(15-7-5-4-6-8-15)21(23)26-18(17)12-16/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIXHPMWRCSBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-enyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate

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